Bi-2,4-cyclopentadien-1-yl

Description

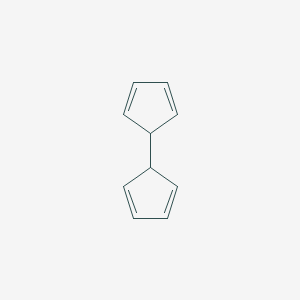

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-6-9(5-1)10-7-3-4-8-10/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSHZLKNFQAAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C=C1)C2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311167 | |

| Record name | Bi-2,4-cyclopentadien-1-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21423-86-9 | |

| Record name | Bi-2,4-cyclopentadien-1-yl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21423-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bi-2,4-cyclopentadien-1-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bismuth Cyclopentadienyl Compounds and Derivatives

General Synthetic Approaches to Bi-2,4-cyclopentadien-1-yl and its Analogues

The foundational approaches to synthesizing this compound and its related compounds rely on fundamental organometallic reaction types. These include coupling reactions utilizing pre-formed anions, salt metathesis with bismuth halides, and oxidative addition pathways.

The reaction of cyclopentadienyl (B1206354) anions with bismuth centers is a fundamental approach to forming the Bi-Cp bond. These anions, typically prepared by deprotonating cyclopentadiene (B3395910) with an alkali metal, serve as potent nucleophiles. uni-due.deresearchgate.net The resulting alkali metal cyclopentadienide (B1229720) (e.g., sodium cyclopentadienide, NaCp, or lithium cyclopentadienide, LiCp) can then be coupled with a suitable bismuth electrophile. This method is foundational and often mechanistically overlaps with salt metathesis, representing a key strategy for generating cyclopentadienylpnictogen dichlorides which can serve as building blocks for further synthesis. uni-due.de The first bismuth compounds with cyclopentadienyl ligands, including (C₅H₅)₃Bi and (C₅H₅)₂BiCl, were discovered using such principles. acs.org

Salt metathesis is one of the most common and effective routes for synthesizing bismuth cyclopentadienyl complexes. smu.cascience.gov This method involves the reaction of a bismuth(III) halide, most commonly BiCl₃, with an alkali metal salt of a cyclopentadienyl ligand, such as NaCp or LiCp*. researchgate.netacs.orgresearchgate.net The reaction is typically performed in an appropriate organic solvent like tetrahydrofuran (B95107) (THF). rsc.org The primary driving force for this reaction is the formation and precipitation of a thermodynamically stable alkali metal halide (e.g., NaCl or LiCl), which effectively pushes the reaction equilibrium towards the desired product. smu.ca This versatile reaction can be used to produce a variety of compounds, from simple tris(cyclopentadienyl)bismuth to more complex halo-derivatives, by carefully controlling the stoichiometry of the reactants. rsc.orgacs.org For instance, reacting BiCl₃ with NaC₅H₅ at low temperatures can yield the light-sensitive red compound C₅H₅BiCl₂. researchgate.net

Table 1: General Synthetic Routes for Bismuth Cyclopentadienyl Compounds

| Synthetic Route | Reactants | Typical Product | Key Feature |

| Coupling/Salt Metathesis | BiX₃ (X=Cl, Br, I) + M(C₅R₅) (M=Na, Li; R=H, Me) | (C₅R₅)ₙBiX₃₋ₙ | Formation of insoluble alkali salt (MX) drives the reaction. smu.caresearchgate.net |

| Oxidative Addition | Bi (metal) + R-X (e.g., Me₅C₅Br) | R-Bi-X | The oxidation state of bismuth increases during the reaction. acs.org |

Oxidative addition presents an alternative synthetic strategy where the bismuth center's oxidation state is increased during the reaction. smu.ca A notable example of this route is the synthesis of pentamethylcyclopentadienylbismuth dibromide (Cp*BiBr₂). acs.org This compound was successfully prepared through the direct reaction of bismuth metal with 5-bromo-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene (Me₅C₅Br). acs.org In this process, elemental bismuth(0) is oxidized, leading to the formation of the Bi(III) product. This method provides a distinct pathway from metathesis routes and can be particularly useful for synthesizing specific halo-derivatives. The principle of bismuth undergoing oxidative addition is also seen in catalytic cycles, highlighting its relevance in organobismuth chemistry. organic-chemistry.org

Synthesis of Substituted Bismuth Cyclopentadienyl Complexes

To modify the properties and stability of bismuth cyclopentadienyl compounds, substituted cyclopentadienyl ligands are frequently employed. The introduction of bulky substituents can provide steric protection and influence the coordination geometry and reactivity of the bismuth center. mdpi.com

The pentamethylcyclopentadienyl (Cp) ligand is a widely used substituted ligand in organometallic chemistry. A series of pentamethylcyclopentadienyl-substituted bismuth halo complexes have been prepared via salt metathesis by reacting bismuth(III) halides (BiX₃, where X = Cl, Br, I) with one equivalent of LiCp in THF. acs.org These reactions typically involve warming the mixture from -78 °C to room temperature and result in deeply colored, air-sensitive crystalline products. acs.org Depending on the halogen, these CpBiX₂ units can form various aggregated or polymeric structures in the solid state, such as [CpBiBr₂]∞ and [CpBiI₂]∞. acs.org The synthesis of CpBiBr₂ has also been achieved via an oxidative addition route, as previously mentioned. acs.org The use of the Cp* ligand is also seen in the synthesis of species like Bi(Me₂Si{NAr}₂)(C₅Me₅), where ancillary ligands are also present. researchgate.netacs.org

The incorporation of even larger, more sterically demanding ligands is a key strategy for stabilizing monomeric organobismuth species and influencing their molecular architecture. mdpi.com For example, the use of a very bulky chelating diamide (B1670390) ligand, [Me₂Si{NAr}₂]²⁻ (where Ar = 2,6-i-Pr₂C₆H₃), provides a stable platform for creating rare bismuth compounds incorporating Cp and Cp* ligands. researchgate.netacs.org The synthesis of these complexes involves reacting the bismuth chloride precursor, Bi(Me₂Si{NAr}₂)Cl, with an alkali metal cyclopentadienide like LiCp or KCp*. researchgate.netacs.org The resulting complexes, such as Bi(Me₂Si{NAr}₂)(C₅H₅) and Bi(Me₂Si{NAr}₂)(C₅Me₅), are monomeric in the solid state, with the bulky ancillary ligand preventing the aggregation typically seen in simpler bismuth cyclopentadienyl halides. researchgate.netacs.org Another approach involves using ligands like the m-terphenyl (B1677559) cyclopentadienyl group, which is designed to force the Cp ring to twist and promote specific intramolecular bonding interactions. smu.ca

Table 2: Synthesis of Specific Substituted Bismuth Cyclopentadienyl Complexes

| Target Compound Class | Bismuth Precursor | Cyclopentadienyl Reagent | Ancillary Ligand | Reference |

| Pentamethylcyclopentadienyl (Cp) Halides | BiX₃ (X=Cl, Br, I) | LiCp | None | acs.org |

| Sterically Hindered Cp Complexes | Bi(Me₂Si{NAr}₂)Cl | LiCp | [Me₂Si{N(2,6-i-Pr₂C₆H₃)}₂]²⁻ | researchgate.netacs.org |

| Sterically Hindered Cp Complexes | Bi(Me₂Si{NAr}₂)Cl | KCp | [Me₂Si{N(2,6-i-Pr₂C₆H₃)}₂]²⁻ | researchgate.netacs.org |

Chiral Cyclopentadienyl Ligand Integration

The incorporation of chiral cyclopentadienyl (Cp) ligands is a well-established strategy for inducing enantioselectivity in transition-metal catalysis. nih.govnih.gov However, the application of this approach to bismuth chemistry is less developed, presenting a frontier in asymmetric main-group chemistry. The design of chiral Cp ligands typically involves the introduction of stereogenic centers on the Cp ring or its substituents, creating a chiral environment around the metal center. snnu.edu.cn While direct examples of chiral cyclopentadienyl bismuth complexes in enantioselective catalysis are scarce in the literature, the principles of ligand design from transition metal chemistry can be adapted and explored for bismuth.

The synthesis of chiral Cp ligands themselves can be achieved through various routes, including the use of chiral auxiliaries derived from natural products like (+)-menthol or through the construction of scaffolds with inherent chirality, such as the 1,1'-spirobiindane framework. mdpi.comsnnu.edu.cn For instance, the Diels-Alder reaction of cyclopentadiene with dienophiles attached to a chiral auxiliary can yield enantiomerically enriched Cp precursors. sfu.ca

The primary challenge in integrating these chiral ligands with bismuth lies in the subsequent metalation and handling of the resulting complexes. Standard salt metathesis, reacting a lithium or sodium salt of the chiral cyclopentadienyl anion with a bismuth halide (e.g., BiCl₃), is the most common approach. wikipedia.org However, the reactivity and stability of the resulting chiral bismuth complexes can be unpredictable.

One notable example, though not involving a cyclopentadienyl ligand, demonstrates the potential for creating a chiral environment around a bismuth center. Chiral hypervalent trifluoromethyl organobismuth complexes have been synthesized from commercially available chiral amines. nsf.gov The synthesis involved the reaction of a bismuth bromide precursor with CsF and a trifluoromethyl source, leading to a complex where the chirality is derived from a ligand covalently bound to the bismuth. nsf.gov Although this complex did not induce enantioselectivity in the tested difluorocarbenation of olefins, it validates the feasibility of preparing and isolating chiral organobismuth species. nsf.gov

Future progress in this area will likely depend on the development of robust chiral Cp ligands that can withstand the reaction conditions required for complexation with bismuth and effectively transfer stereochemical information in catalytic processes. The use of sterically demanding chiral ligands may also be a key strategy to stabilize the resulting bismuth complexes and enhance their stereochemical control. smu.ca

Table 1: Examples of Chiral Ligands and Precursors for Potential Bismuth Complexation

| Ligand/Precursor Type | Chiral Source/Scaffold | Synthetic Approach | Potential Application with Bismuth |

| Menthol-derived Acrylate | (+)-Menthol | Diels-Alder with cyclopentadiene sfu.ca | Synthesis of chiral cyclopentadienyl ligands for Bi complexes. |

| Spirobiindane-based Cp | 1,1'-Spirobiindane | Multi-step synthesis from Bisphenol C snnu.edu.cn | Creation of C₂-symmetric chiral environment around Bi. |

| Chiral Amine-derived Ligand | (R)-1-cyclohexylethylamine | Reaction with Bi-Br precursor nsf.gov | Formation of chiral hypervalent bismuth complexes. |

Preparative Strategies for Polynuclear Bismuth Cyclopentadienyl Systems

The synthesis of polynuclear bismuth cyclopentadienyl compounds, often referred to as clusters, is a fascinating area of organometallic chemistry that reveals the ability of bismuth to form complex cage-like structures. These systems are typically accessed through reactions of bismuth halides with a cyclopentadienyl source, where the choice of reactants, stoichiometry, and reaction conditions can lead to a remarkable diversity of structural motifs. acs.org

A common strategy involves the reaction of a bismuth(III) halide, such as BiCl₃, BiBr₃, or BiI₃, with a pentamethylcyclopentadienyl (Cp) transfer reagent like LiCp. acs.org These reactions often yield polynuclear clusters where Cp* ligands cap bismuth vertices, and halide atoms act as bridging ligands. The resulting structures can vary from dimeric and tetrameric half-sandwich complexes to larger, more intricate cages. acs.org

For example, the reaction of BiX₃ (X = Cl, Br, I) with one equivalent of LiCp* has been shown to produce a series of polynuclear complexes, with the specific product depending on the halide. acs.org These reactions have yielded complex structures such as [Cp₅Bi₆Cl₁₂]⁺ and [{Cp₅Bi₅Br₉}{BiBr₄}]₂. acs.org In these clusters, the bismuth atoms are held together by a combination of Bi-Bi interactions, bridging halides, and coordination to the Cp* ligands. The formation of these aggregates is influenced by the nature of the Cp*-Bi bonding, with more ionic character favoring the formation of larger cages. acs.orgresearchgate.net

Another approach to polynuclear bismuth clusters involves the reaction of pre-formed organometallic complexes with bismuth halides. For instance, the reaction of [FeCp(CO)₂]₂ with BiBr₃ led to the formation of the novel compound [Bi₆Cp₆Br₉][Bi₇Br₂₄], which contains both a cationic hexanuclear bismuth cluster and an anionic heptanuclear bismuth bromido cluster. tu-chemnitz.de This highlights how the reaction environment and the presence of other metal fragments can direct the assembly of complex polynuclear architectures.

The synthesis of heterometallic clusters containing bismuth and rare-earth metals has also been achieved. The reaction of Cp₂Er(BPh₄) with triphenylbismuth (B1683265) and a reducing agent yielded [K(THF)₄]₂[Cp₂Er₂Bi₆], which features a heterometallocubane core with a Bi₆⁶⁻ Zintl ion. acs.org This methodology opens avenues for creating polynuclear systems with interesting magnetic and electronic properties. acs.orgselvandemir.com

Table 2: Examples of Polynuclear Bismuth Cyclopentadienyl Systems

| Compound Formula | Synthetic Precursors | Key Structural Features | Reference |

| [Cp₅Bi₆Cl₁₂][(thf)₂Bi₂Cl₇] | BiCl₃, LiCp | Distorted octahedral Bi₆ cage with interstitial Cl atom. | acs.org |

| [{Cp₅Bi₅Br₉}{BiBr₄}]₂ | BiBr₃, LiCp | Cationic {Cp₅Bi₅Br₉}⁺ fragment. | acs.org |

| [CpBiBr₂]∞ | BiBr₃, LiCp | Zigzag polymeric chain. | acs.org |

| [Bi₆Cp₆Br₉][Bi₇Br₂₄] | [FeCp(CO)₂]₂, BiBr₃ | Cationic {Bi₆} octahedron and anionic {Bi₇} cluster. | tu-chemnitz.de |

| [K(THF)₄]₂[Cp₂Er₂Bi₆] | Cp*₂Er(BPh₄), BiPh₃, KC₈ | Heterometallocubane core with a Bi₆⁶⁻ Zintl ion. | acs.org |

Advanced Structural Elucidation and Bonding Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the connectivity, electronic environment, and molecular integrity of Bi-2,4-cyclopentadien-1-yl in solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the solution-state structure of organic molecules. msu.edu For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HMBC, HSQC) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to establish through-bond and through-space correlations. researchgate.net

Due to the absence of specific NMR data for this compound, the spectra of its isomer, endo-dicyclopentadiene, are presented for illustrative purposes. chemicalbook.comchemicalbook.comresearchgate.netchegg.com The complexity of the spectra highlights the necessity of 2D NMR techniques for complete structural assignment. mc-chemicals.comescholarship.org

¹H NMR Spectroscopy : The ¹H NMR spectrum of endo-DCPD displays a complex pattern of signals, reflecting the various distinct proton environments within the molecule. chemicalbook.comresearchgate.netchegg.com A detailed analysis would involve identifying the chemical shifts, multiplicities (splitting patterns), and integration values for each proton signal. mdpi.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the number of unique carbon environments. pressbooks.pub For endo-DCPD, distinct signals are observed for the olefinic, aliphatic, and bridgehead carbons. chemicalbook.com

2D NMR Spectroscopy :

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, helping to identify adjacent protons within the cyclopentadienyl (B1206354) rings. mc-chemicals.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons. mc-chemicals.com

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify through-space interactions between protons, providing insights into the stereochemical arrangement and the relative orientation of the two rings. mc-chemicals.com

Table 1: Illustrative ¹H and ¹³C NMR Data for endo-Dicyclopentadiene in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1, C4 | 5.5-5.8 (m) | 132-137 |

| C2, C3 | 5.5-5.8 (m) | 132-137 |

| C5, C6 | 2.8-3.3 (m) | 41-46 |

| C7 | 1.4-1.9 (m) | 34-35 |

| C8, C9 | 1.4-1.9 (m) | 41-46 |

| C10 | 2.0-2.2 (m) | 63-65 |

| Note: The chemical shifts for dicyclopentadiene (B1670491) can vary slightly depending on the solvent and the specific isomer (endo or exo). The data presented is a general representation based on available literature. chemicalbook.comchemicalbook.com |

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy would be expected to show C-H stretching vibrations for the cyclopentadienyl rings, as well as C=C stretching vibrations. A study on the reaction product of two cyclopentadienyl radicals identified IR bands at 3103 cm⁻¹ and 3109 cm⁻¹. researchgate.net

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rsc.org Conjugated systems, such as those in this compound, are expected to exhibit characteristic absorption bands. For comparison, the UV spectrum of cyclopentadiene (B3395910) shows a strong absorption maximum around 235-240 nm, which is attributed to a π→π* transition. acs.org The dimer, dicyclopentadiene, has a maximum absorption at 217 nm in isooctane. nih.gov The position and intensity of these bands in this compound would provide insight into the extent of conjugation and the electronic structure of the molecule.

Table 2: Illustrative Spectroscopic Data for Cyclopentadiene Derivatives

| Compound | Technique | Characteristic Bands/Peaks |

| This compound | IR Spectroscopy | 3103 cm⁻¹, 3109 cm⁻¹ (C-H stretch) researchgate.net |

| Dicyclopentadiene | UV-Vis Spectroscopy | λmax = 217 nm (in isooctane) nih.gov |

| Cyclopentadiene | UV-Vis Spectroscopy | λmax ≈ 235-240 nm acs.org |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. grafiati.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be suitable for confirming the molecular weight of this compound without significant fragmentation. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₀H₁₀) and confirming the molecular integrity of the compound. acs.org

In studies of dicyclopentadiene, mass spectrometry has been used to identify the parent ion at m/z 132 (C₁₀H₁₂⁺) and a major fragment ion at m/z 66 (C₅H₆⁺), corresponding to the cyclopentadiene monomer. researchgate.netresearchgate.net

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a technique that provides information about the electronic structure and local coordination environment of a specific element. wikipedia.org While typically applied to organometallic compounds containing a metal center, analysis of the carbon K-edge XANES spectrum of this compound could offer insights into the unoccupied molecular orbitals and the nature of the carbon-carbon bonds within the cyclopentadienyl rings and at the linkage point. researchgate.netnist.gov Studies on related ferrocene (B1249389) compounds have shown that C 1s NEXAFS (Near Edge X-ray Absorption Fine Structure) spectra are sensitive to substituent effects on the cyclopentadienyl ligands. nist.gov

Crystallographic Analysis of Solid-State Structures

Confirm the connectivity between the two cyclopentadienyl rings.

Determine the precise bond lengths and angles within the carbon skeleton.

Elucidate the conformation and stereochemistry of the molecule.

Analyze the intermolecular packing in the crystal lattice.

Analysis of Bi-C Bond Lengths and their Variations

The interaction between bismuth and the cyclopentadienyl (Cp) ring is characterized by significant variations in Bi-C bond lengths, which are highly sensitive to the hapticity of the ligand, the nature of other substituents on the bismuth atom, and intermolecular interactions in the solid state.

In the polymeric structure of cyclopentadienylbismuth dichloride, (C₅H₅)BiCl₂, the Bi-C bond distances are indicative of a mixed η²/η³ bonding mode. researchgate.net X-ray diffraction studies have determined these bond lengths to be 2.47 Å and 2.48 Å for the η² portion and 2.38 Å, 2.61 Å, and 2.64 Å for the η³ portion. researchgate.net This variation highlights the unsymmetrical bonding of the Cp ring to the bismuth center within the polymeric chain. researchgate.net

Theoretical studies on various cyclopentadienyl bismuth complexes further illuminate the factors influencing these bond lengths. acs.orgcolab.ws For instance, in pentamethylcyclopentadienyl (Cp) derivatives like CpBiI₂, the Bi-I bond lengths are not equivalent (3.159 Å and 3.018 Å), a direct consequence of the formation of polymeric sheets through intermolecular Bi-I···Bi bridges. acs.org While the primary focus is often on the metal-halogen bonds in such structures, the disposition of these interactions directly influences the Bi-Cp bonding and, consequently, the Bi-C distances.

The table below summarizes experimentally determined Bi-C bond lengths in a representative cyclopentadienyl bismuth compound.

| Compound | Bonding Mode | Bi-C Bond Lengths (Å) |

| (C₅H₅)BiCl₂ | η² | 2.47, 2.48 |

| η³ | 2.38, 2.61, 2.64 | |

| Data sourced from single-crystal X-ray diffraction studies. researchgate.net |

Hapticity of Cyclopentadienyl-Bismuth Interactions (η¹, η³, η⁵)

The hapticity of the cyclopentadienyl ligand in bismuth complexes is remarkably flexible, ranging from monohapto (η¹) to pentahapto (η⁵) coordination. This variability is a key feature of p-block element cyclopentadienyl chemistry and is influenced by both electronic and steric factors. psu.eduresearchgate.net

Low Hapticity (η¹/η² /η³): In many cyclopentadienylbismuth halides, the bonding is often of low hapticity. For example, quantum chemical calculations on gas-phase models of CpBiX₂ (where X = F, Cl, Br, I) suggest the Cp ring is attached via an η¹(π)-bonding mode. acs.orgresearchgate.net The crystal structure of (C₅H₅)BiCl₂ shows a polymeric arrangement where the Cp rings are π-bonded to bismuth in a disordered fashion that represents a mixture of η² and η³ states. researchgate.net Similarly, the dimeric complex [(C₅iPr₄H)BiI₂] features an η³ coordination of the cyclopentadienyl rings. acs.org More covalent character in the Cp-Bi bond tends to favor these lower hapticity modes. acs.orgresearchgate.net

High Hapticity (η⁵): A higher hapticity, particularly η⁵, is associated with more ionic character in the bond between the bismuth atom and the cyclopentadienyl ring. acs.orgresearchgate.net This mode is observed in certain cationic cluster complexes. For instance, in the distorted octahedral Bi₆ cage of [Cp₅Bi₆Cl₁₂]⁺, the Cp rings are bonded in an η⁵-fashion. acs.org The transition from lower to higher hapticity is often linked to the formation of cage-like structures over polymeric chains. acs.orgresearchgate.net

Solution-state NMR studies often indicate fluxional behavior, where a rapid rotation of the Cp ring occurs, averaging the proton signals even at low temperatures. researchgate.net This suggests that the energy barrier between different haptotropic forms can be low.

Supramolecular Architectures and Intermolecular Interactions

Intermolecular interactions play a crucial role in the solid-state structures of cyclopentadienyl bismuth compounds, leading to the formation of diverse supramolecular architectures such as polymers and clusters. researchgate.net

A prominent example is (C₅H₅)BiCl₂, which forms polymeric chains in the solid state. researchgate.netacs.org These chains are built from distorted tetrachlorobismuthate-type units with the Cp rings π-bonded to the bismuth atoms. researchgate.net Similarly, CpBiBr₂ and CpBiI₂ form zigzag polymers driven by different types of intermolecular interactions. acs.orgresearchgate.net In the case of Cp*BiI₂, the assembly into zigzag chains is facilitated by intermolecular Bi–I···Bi bridges, which involves both iodine atoms of the molecular unit. acs.org

In addition to halogen bridging, other weak interactions contribute to the supramolecular assembly. In monoarylbismuth compounds, intramolecular Bi···π arene interactions can be present, though the structures are often dominated by intermolecular donor-acceptor bonds between bismuth and halide atoms, leading to ribbon-like structures. researchgate.net The interplay between the covalent character of the Bi-Cp bond and these intermolecular forces dictates the final architecture, with more covalent bonding favoring polymeric structures and more ionic bonding favoring cage formation. acs.orgresearchgate.net The formation of these extended structures is a testament to the tendency of organobismuth(III) dihalides to form oligomers or polymers. researchgate.net

Theoretical and Computational Investigations of Structure and Bonding

Computational chemistry, particularly quantum-chemical calculations, has become an indispensable tool for understanding the electronic structure, bonding, and reactivity of complex molecules like this compound and its derivatives. rsdjournal.orgkarazin.ua

Quantum-Chemical Calculations (e.g., DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including organobismuth compounds. wikipedia.org Theoretical investigations of monovalent and trivalent bismuth cyclopentadienyl complexes provide deep insights into their geometric and electronic structures, relative stabilities, and potential behavior. acs.orgcolab.ws

These calculations are used to:

Optimize molecular geometries, which can then be compared with experimental data from X-ray crystallography. researchgate.net

Analyze the electronic properties, such as the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Elucidate the nature of the bonding between the bismuth center and its ligands. acs.orgcolab.ws

Simulate spectroscopic properties to aid in the interpretation of experimental data. karazin.ua

For instance, DFT calculations on CpBiX₂ (X = F, Cl, Br, I) models have been crucial in determining that the Cp ring is attached via an η¹(π)-bonding mode in the gas phase. acs.orgresearchgate.net Furthermore, Natural Population Analysis (NPA) derived from these calculations shows that the bismuth atom in cyclopentadienyl bismuth(III) dihalides does not have a simple 6s²6p⁰ electronic configuration but rather a partially occupied sᵃpᵇ-hybrid state. uni-heidelberg.de

Analysis of Intramolecular Cyclopentadienyl-Bismuth Interactions

Quantum-chemical methods allow for a detailed and quantitative analysis of the intramolecular interactions between the cyclopentadienyl ring and the bismuth atom. acs.orgcolab.ws Techniques like Natural Bond Orbital (NBO) analysis are employed to examine the nature of the Cp–Bi bond and understand the structural diversity observed in these compounds. researchgate.netresearchgate.net

These theoretical studies explore several key aspects of the intramolecular interaction:

Haptotropic Shifts: The calculations help to understand the shifts in hapticity and the associated distortions of the cyclopentadienyl ring. acs.orgcolab.ws

Bonding Character: NBO analysis can quantify the degree of ionic versus covalent character in the Bi-Cp bond, which is critical for explaining why some compounds form polymers while others form cages. acs.orgresearchgate.net

Jahn-Teller Effects: The influence of Jahn-Teller splitting on the structure and bonding can be modeled. acs.orgcolab.ws

By examining these intramolecular forces, a more complete qualitative and quantitative picture of the C₅R₅–Bi interactions emerges, providing a rationale for the observed structural and electronic properties. acs.orgcolab.ws

Role of Lone Pairs on p-Block Element-Cyclopentadienyl Ring Interactions

The stereochemically active 6s² lone pair of electrons on the bismuth atom plays a fundamental role in the chemistry of its cyclopentadienyl compounds. acs.orgcolab.ws This lone pair influences not only the geometry around the bismuth center but also the nature of its interaction with the Cp ring.

Theoretical investigations have specifically examined the role of this lone pair in p-block element-cyclopentadienyl interactions. acs.orgcolab.ws In compounds like CH₃BiI₂, molecular modeling suggests that the observed square pyramidal coordination at the bismuth center arises primarily to reduce Bi-C antibonding character in the HOMO. acs.org The resulting hybridization of the Bi 6s and 6p orbitals leads to a stereochemically active lone pair oriented trans to the methyl group. acs.org

Evaluation of Aromatic Character and Electronic Delocalization

The electronic structure of this compound, also known as 9,10-dihydrofulvalene, is fundamentally linked to the concepts of aromaticity and electronic delocalization inherent in its constituent cyclopentadienyl rings. While the parent dihydrofulvalene molecule is not itself aromatic due to the sp³-hybridized carbons linking the two rings, its ionic derivatives, the cyclopentadienyl cation and anion, serve as classic examples of anti-aromatic and aromatic systems, respectively. vedantu.comlibretexts.org

A compound is considered aromatic if it is cyclic, planar, fully conjugated, and adheres to Hückel's rule, possessing (4n+2) π-electrons. libretexts.org Conversely, a system with 4n π-electrons is deemed anti-aromatic. vedantu.com The cyclopentadienyl anion, formed by deprotonating a CH₂ group, becomes a planar, cyclic, conjugated system with 6 π-electrons (n=1), fulfilling the criteria for aromaticity. libretexts.org This aromatic stabilization is significant, making 1,3-cyclopentadiene unusually acidic for a hydrocarbon (pKa ≈ 16). libretexts.org In contrast, the cyclopentadienyl cation possesses 4 π-electrons (n=1), fitting the 4n rule, and is therefore considered anti-aromatic and highly unstable. vedantu.comlibretexts.org

The extent of π-electron delocalization, a key feature of aromaticity, can be quantified using various computational methods. One such method is the Harmonic Oscillator Model of Electron Delocalization (HOMED) index, which evaluates aromaticity based on bond length deviations from an ideal aromatic system. researchgate.netmdpi.com Another approach involves the topological analysis of the Electron Localization Function (ELF), which provides a local viewpoint of delocalized bonding. cdnsciencepub.com For delocalized bonds, the relative fluctuation of basin populations (λ) is a sensitive criterion, with values around 0.5 indicating significant delocalization. cdnsciencepub.com

Recent studies have also applied quantum information theory to quantify electron delocalization, distinguishing between inter-base superposition and genuine quantum superposition. researchgate.net These analyses confirm the expected aromaticity trends, with the aromatic cyclopentadienyl anion showing high degrees of delocalization. researchgate.net

| Species | π-Electron Count | Hückel's Rule | Aromatic Character | Delocalization Index (l1[ρ]) researchgate.net |

|---|---|---|---|---|

| Cyclopentadienyl Cation (C₅H₅⁺) | 4 | 4n (n=1) | Antiaromatic | 17.79 |

| Cyclopentadienyl Anion (C₅H₅⁻) | 6 | 4n+2 (n=1) | Aromatic | 26.48 |

Computational Modeling of Haptotropic Shifts and Fluxional Processes

Computational chemistry provides critical insights into the dynamic behaviors of this compound and its derivatives, particularly concerning haptotropic shifts and fluxional processes. These processes involve the migration of atoms or molecular fragments around the cyclopentadienyl rings and are fundamental to the molecule's reactivity. researchgate.nete-bookshelf.de

Ab initio and density functional theory (DFT) calculations have been extensively used to map the potential energy surface (PES) of C₁₀H₁₀ isomers, including 9,10-dihydrofulvalene. acs.org These studies elucidate the mechanisms of unimolecular isomerization and dissociation. For instance, calculations have shown that the recombination of two cyclopentadienyl radicals barrierlessly forms 9,10-dihydrofulvalene (S0). acs.org Subsequent reaction pathways on the C₁₀H₁₀ PES can lead to various products through complex rearrangements and H-atom shifts. acs.orgeeer.org

A key fluxional process is the mdpi.com-sigmatropic shift of hydrogen atoms around the cyclopentadienyl ring perimeter. researchgate.net Theoretical studies using methods like B3LYP have investigated the transition states and activation barriers for these migrations. researchgate.net For example, in the formation of naphthalene (B1677914) from dihydrofulvalene intermediates, rearrangements and the loss of hydrogen or other atoms are critical steps. mdpi.com The mechanism involves the fusion of the bicyclic structure, often proceeding through a three-membered ring closure and subsequent ring-opening sequence. eeer.org

Computational models also explore haptotropic shifts in organometallic complexes where a metal center migrates between different coordination modes (e.g., η¹ to η²) on an aromatic ligand. researchgate.net While less studied for the isolated this compound, these principles are relevant to its coordination chemistry. DFT calculations on model complexes can reveal the preference for certain hapticities and identify low-energy transition states for haptotropic shifts. researchgate.net The dynamic behavior in these systems is often characterized by intramolecular processes that can be studied using variable-temperature NMR spectroscopy and explained through theoretical modeling. escholarship.orgresearchgate.net

| Process | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Unimolecular Isomerization/Dissociation | Ab initio/RRKM, DFT (B3LYP), CASSCF | Multiple pathways on the PES lead to products like 9-H-fulvalenyl radical + H and naphthalene precursors. | acs.org |

| mdpi.com-Sigmatropic H-Shift | DFT (B3LYP) | Investigated as a key step in the rearrangement of cyclopentadiene derivatives. | researchgate.net |

| Conversion to Naphthalene | PM3, BAC-MP2 | Proposed reaction channels include ring fusion via three-member ring closure and C-C β-scission. | eeer.org |

| Formation from Radicals | Ab initio/RRKM | Barrierless recombination of two cyclopentadienyl radicals to form 9,10-dihydrofulvalene. | acs.org |

Reactivity and Reaction Mechanisms of Bismuth Cyclopentadienyl Compounds

General Reactivity Patterns in Organobismuth Chemistry

Organobismuth chemistry is primarily defined by the chemistry of compounds where a carbon-to-bismuth bond exists. The main oxidation states for bismuth in these compounds are Bi(III) and Bi(V). wikipedia.orgosmarks.net A key characteristic of organobismuth compounds is the relatively weak carbon-bismuth (C-Bi) bond, which has a lower bond energy compared to carbon bonds with lighter elements in the same group, such as phosphorus, arsenic, and antimony. wikipedia.orgosmarks.net This inherent weakness influences the stability and reactivity of these molecules. nih.gov

Triorganobismuth(III) compounds are typically monomeric and adopt pyramidal structures. wikipedia.org Many triaryl bismuth(III) derivatives are crystalline solids that exhibit stability in the presence of air and moisture. osmarks.net Conversely, organobismuth(V) compounds are noted for their strong oxidizing properties. wikipedia.org They are capable of oxidizing a range of functional groups, including alcohols, thiols, phenols, and phosphines. wikipedia.org Furthermore, both Bi(III) and Bi(V) compounds can serve as reagents in various arylation reactions, facilitating the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.gov The significant inert pair effect in bismuth contributes to the Lewis acidic character of Bi(III) compounds. wikipedia.org

Redox Chemistry and Oxidation State Transformations

A central feature of bismuth chemistry is its ability to participate in redox reactions, cycling between different oxidation states. nih.gov This capability has opened avenues for its use in redox catalysis, with common redox couples including Bi(I)/Bi(III), Bi(II)/Bi(III), and Bi(III)/Bi(V). nih.gov The transformation between these states is fundamental to the reactivity of bismuth compounds. Bismuth's large and diffuse atomic orbitals can lead to low homolytic bond dissociation energies, and relativistic effects can help stabilize bismuth radical species, further diversifying its redox behavior. europa.eu Recent studies have shown that low-valent bismuth complexes can mimic the behavior of transition metals by undergoing single-electron transfer (SET) oxidative additions. nih.gov

The synthesis of trivalent (Bi(III)) cyclopentadienyl (B1206354) complexes is typically achieved through salt metathesis reactions. For instance, reacting bismuth(III) halides like bismuth trichloride (B1173362) (BiCl₃) or bismuth triiodide (BiI₃) with alkali metal salts of cyclopentadienyl ligands yields the corresponding organobismuth compounds. smu.ca The use of a sterically bulky cyclopentadienyl ligand, 2,6-bis(2,4,6-trimethylphenyl)phenylcyclopentadienyl (TerMesCp), has enabled the synthesis of a series of novel bismuth complexes. The reaction between the potassium salt of this ligand (TerMesCp-K) and BiI₃ can produce mono-, bis-, and tris-substituted products, where one, two, or all three iodide ions are replaced by the cyclopentadienyl ligand. smu.ca X-ray crystallography has shown that these complexes feature trigonal pyramidal bismuth centers with the cyclopentadienyl ring coordinated in an η¹ fashion. smu.ca

| Precursors | Product | Bismuth Oxidation State | Hapticity |

| TerMesCp-K + BiI₃ (1:1) | TerMesCpBiI₂ | +3 | η¹ |

| TerMesCp-K + BiI₃ (2:1) | (TerMesCp)₂BiI | +3 | η¹ |

| TerMesCp-K + BiI₃ (3:1) | (TerMesCp)₃Bi | +3 | η¹ |

Monovalent (Bi(I)) organobismuth compounds, known as bismuthinidenes (R-Bi), are analogous to carbenes and are generally characterized by high reactivity and instability. wikipedia.org However, stabilization and isolation of monovalent bismuth complexes have been achieved through the use of specific ligand systems, such as chelating bis(silylenyl)carborane ligands. rsc.org In some cases, the reduction of a cationic Bi(I) complex resulted not in the formation of a Bi(0) species, but rather in the reduction of the ligand framework, highlighting the intricate electronic interplay between the metal and its coordinating ligands. rsc.org

The oxidation of Bi(III) to Bi(V) is a well-established transformation in organobismuth chemistry. osmarks.net Triaryl organobismuth(III) compounds can be readily oxidized to the corresponding bismuth(V) complexes by treatment with oxidizing agents like chlorine or bromine. wikipedia.org This oxidative addition reaction results in the formation of pentacoordinate species with the general formula Ar₃BiX₂ (where X = Cl, Br). wikipedia.org

This general principle can be extended to cyclopentadienyl-containing precursors. A bismuth(III) complex bearing one or more cyclopentadienyl ligands can, in principle, be oxidized to a bismuth(V) state. The process would involve the formal oxidative addition of a reagent across the bismuth center, increasing its oxidation state from +3 to +5. The feasibility and outcome of such a reaction would be highly dependent on the nature of the cyclopentadienyl ligand and the specific oxidizing agent used. nih.gov

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution are common reaction pathways for bismuth cyclopentadienyl compounds, allowing for the systematic modification of the metal's coordination sphere. The synthesis of trivalent cyclopentadienyl complexes itself relies on the substitution of halide ligands. By controlling the stoichiometry of the reactants—for example, the ratio of a cyclopentadienyl salt to a bismuth halide—it is possible to control the degree of substitution. smu.ca

A clear example of this stoichiometric control is seen in the synthesis of iron-bismuth cyclopentadienyl complexes. The reaction of BiCl₃ with two equivalents of the sodium salt of methylcyclopentadienyliron dicarbonyl, Na[Fe(CO)₂(η-C₅H₄Me)], results in a dimeric complex where each bismuth atom is bonded to two iron-containing fragments and one chlorine atom. rsc.org However, when three equivalents of the iron-containing nucleophile are used, complete substitution of the chloride ligands occurs, yielding a complex where the bismuth atom is bonded to three iron fragments. rsc.org

| Bismuth Precursor | Iron-Cp Nucleophile (Equivalents) | Product |

| BiCl₃ | Na[Fe(CO)₂(η-C₅H₄Me)] (2 eq.) | [{[Fe(CO)₂(η-C₅H₄Me)]₂BiCl}₃] |

| BiCl₃ | Na[Fe(CO)₂(η-C₅H₄Me)] (3 eq.) | [Bi{Fe(CO)₂(η-C₅H₄Me)}₃] |

Furthermore, substitution reactions are not limited to the formation of Bi(III) compounds. Pentavalent organobismuth dihalides (Ar₃BiX₂) can undergo further substitution, where the newly formed bismuth-halogen bonds are displaced by alkyl or aryl groups from organolithium or Grignard reagents. wikipedia.org

Small Molecule Activation by Bismuth Cyclopentadienyl Complexes

The activation of small, often inert, molecules is a significant area of research in main group chemistry, and bismuth complexes have demonstrated notable capabilities in this domain. researchgate.netescholarship.orguni-marburg.de Cationic bismuth complexes have been shown to activate simple α-olefins like ethylene (B1197577) through a mechanism involving polarization of the substrate by the Lewis-acidic bismuth center. researchgate.net

Researchers have also reported the insertion of carbon dioxide (CO₂) and carbonyl sulfide (B99878) into bismuth-carbon bonds. escholarship.org In other systems, cationic bismuth amides react readily with CO₂ and carbon disulfide (CS₂), leading to insertion into the bismuth-nitrogen bond. uni-marburg.de These reactions can be coupled with subsequent steps, such as C-H activation. uni-marburg.de The activation and insertion of nitric oxide (NO) into a Bi-C bond has also been achieved. escholarship.org While these examples establish the capacity of bismuth compounds to activate a variety of small molecules, the specific role of cyclopentadienyl ligands in facilitating or mediating such activations remains an area for further investigation.

Influence of Ligand Environment on Reaction Pathways and Selectivity

The ligand environment surrounding the bismuth center exerts a profound influence on the reactivity, stability, and selectivity of organobismuth complexes. The steric and electronic properties of the ligands dictate the accessibility of the metal center, the stability of intermediates, and the preferred reaction pathways. europa.eursc.org

The use of sterically demanding ligands, such as the previously mentioned TerMesCp, is a key strategy for stabilizing reactive species and synthesizing novel complexes with unique coordination geometries. smu.ca The bulky nature of such ligands can prevent unwanted side reactions or decomposition. In the context of Bi(V)-mediated arylation reactions, the steric hindrance of the ligands governs selectivity, for example, favoring the arylation of secondary over tertiary alcohols. wikipedia.org Similarly, the electronic properties of the ligands are critical. For instance, the nature of the ancillary ligands in pentavalent triarylbismuth compounds can determine the type of reactivity observed. nih.gov

While not involving bismuth, studies on rhodium(III)-catalyzed reactions show that subtle electronic variations in substituted cyclopentadienyl (CpX) ligands can have a significant impact on reaction rates and selectivity. nih.gov Electron-donating cyclopentadienyl ligands increase the electron density at the metal center, which in turn influences its catalytic activity. nih.gov This principle is broadly applicable in organometallic chemistry and underscores the importance of the cyclopentadienyl ligand in tuning the properties of the bismuth center to achieve desired reactivity and selectivity. The stoichiometry of ligands also directs the final product structure, as seen in the formation of different iron-bismuth cyclopentadienyl clusters depending on the reactant ratios. rsc.org

Coordination Chemistry of Bismuth Cyclopentadienyl Systems

Monomeric and Polymeric Architectures of Bismuth Cyclopentadienyl (B1206354) Compounds

Bismuth cyclopentadienyl compounds exhibit a remarkable diversity in their solid-state structures, ranging from simple monomeric units to extended polymeric chains. The specific architecture adopted is highly dependent on the nature of the cyclopentadienyl ligand and the ancillary ligands attached to the bismuth center.

For instance, compounds of the type (C5R5)BiX2 (where R = H, Me; X = Cl, Br, I) have been shown to form various aggregated structures. nih.gov Depending on the substituents on the cyclopentadienyl ring and the identity of the halide, these compounds can exist as dimers, tetramers, or coordination polymers. acs.org A notable example is [(C5H5)BiCl2], which forms a 1D coordination polymer in the solid state. acs.org In this structure, the bismuth centers are bridged by chloride ligands, leading to a ψ-octahedral coordination environment around each bismuth atom. acs.org The cyclopentadienyl ligands in this polymer exhibit a mixed η²/η³-coordination mode. acs.org

The hapticity of the cyclopentadienyl ring in these compounds can also vary. While solution NMR data for (η¹-Cp)BiX₂ (Cp = pentamethylcyclopentadienyl) suggests a monomeric species, in the solid state, π-bonding of the BiX₂ group to the Cp* ring is observed with different coordination modes. acs.org The use of sterically demanding ligands such as 2,6-bis(2,4,6-trimethylphenyl)phenylcyclopentadienyl (TerMesCp) has led to the isolation of monomeric bismuth complexes with trigonal pyramidal geometries, where the cyclopentadienyl ring is coordinated in an η¹ fashion. smu.ca

Table 1: Structural Features of Selected Bismuth Cyclopentadienyl Halide Compounds

| Compound | Molecularity | Bismuth Coordination Geometry | Cyclopentadienyl Hapticity |

| [(C5H5)BiCl2] | Polymeric | ψ-octahedral | η²/η³ |

| [(C5iPr4H)BiI2] | Dimeric | Distorted tetrahedral | η³ |

| (TerMesCp)BiI2 | Monomeric | Trigonal pyramidal | η¹ |

Heterometallic Complexes Featuring Bismuth Cyclopentadienyl Units

The incorporation of bismuth cyclopentadienyl fragments into larger, heterometallic systems has led to a vast and structurally diverse class of compounds. These complexes often feature direct bonds between bismuth and one or more transition metals, giving rise to unique electronic properties and reactivity.

A significant number of heterometallic complexes are characterized by the presence of a direct, single covalent bond (σ-bond) between bismuth and a transition metal. Among the earliest examples of such compounds are a series of iron cyclopentadienyl complexes. wikipedia.org These compounds, which can be mono-, bi-, or trimetallated at the bismuth center, feature a characteristic Fe-Bi σ-bond. wikipedia.org The synthesis of these complexes often involves the reaction of a suitable transition metal anion with a bismuth halide. For example, the treatment of BiCl3 with sodium salts of iron carbonyl cyclopentadienyl anions has been a fruitful route to such species. rsc.org

Similarly, mixed manganese-bismuth compounds with Mn-Bi σ-bonds have been synthesized, typically using bismuth trichloride (B1173362) as the bismuth source. wikipedia.org The resulting complexes, such as [{Cp(CO)2Mn}2BiCl], can further associate in the solid state, for instance, by forming dimers. wikipedia.org The stability of the +3 oxidation state of bismuth, a consequence of the inert pair effect, contributes to the prevalence of these types of organometallic bismuth-transition metal compounds. wikipedia.org

The ability of bismuth to bridge multiple metal centers has facilitated the synthesis of a wide array of heterometallic clusters. These clusters can adopt a variety of geometries, from simple chain-like structures to more complex polyhedral arrangements. The cyclopentadienyl ligand often serves as a stabilizing ancillary ligand on the transition metal fragments within these clusters.

Examples of such clusters include those containing iron, cobalt, and ruthenium. wikipedia.org Strained cluster complexes with both monodentate and bridging carbonyl ligands, such as [{Cp(μ2-CO)Fe}3(μ3-Bi)], have been isolated and structurally characterized. wikipedia.org In this particular cluster, a bismuth atom caps (B75204) a triangle of three iron atoms, each of which is also bonded to a cyclopentadienyl ligand. Another example is the cubane-like cluster [Bi4Co4] (= specific ligand not detailed in source), where bismuth and cobalt atoms alternate at the vertices of a cube. wikipedia.org

The synthesis of these clusters can sometimes proceed through the photolysis of simpler σ-bonded precursors. For instance, photolysis of [Bi{Fe(CO)2(η-C5H4Me)}3] leads to the loss of three carbonyl groups and the formation of the closo-Fe3Bi cluster [Fe3(η-C5H4Me)3(μ-CO)3(μ3-Bi)]. rsc.org Additionally, more complex structures, such as spiro-like clusters like [{Ru2(CO)8}(μ4-Bi){(μ-H)Ru3(CO)10}], have been reported, showcasing the diverse structural chemistry of this class of compounds. wikipedia.org The core of some of these clusters can be described as a dibismuthene or dibismithyne unit, where the two bismuth atoms, with their inert 6s lone pairs, coordinate to transition metal carbonyl fragments through π-bond donation. wikipedia.org

While classical sandwich and half-sandwich complexes are common in organometallic chemistry, bismuth cyclopentadienyl systems can also adopt more unusual coordination geometries. Although true "inverse-sandwich" complexes, where a metal is sandwiched between two cyclic π-ligands that are not parallel, are not explicitly detailed for bismuth cyclopentadienyl systems in the provided context, other unique structural motifs have been observed.

One such unique structure is the planar Bi3Cl3 six-membered ring found in the iron-bismuth complex [{[Fe(CO)2(η-C5H4Me)]2BiCl}3]. rsc.org This compound is formed from the cyclotrimerization of Fe(BiCl)(CO)2(η-C5H4Me) units. rsc.org Another interesting structural type involves a trigonal-pyramidal bismuth atom bonded to three Fe(CO)2(η-C5H4Me) fragments in the complex [Bi{Fe(CO)2(η-C5H4Me)}3]. rsc.org

Furthermore, the reaction of bismuth trichloride with transition metal carbonyl complexes can lead to organometallic compounds with unusual cyclic structures and electronics. wikipedia.org An example is the paramagnetic, ten-electron, tetrahedral complex [Cp2Co][Bi{Co(CO)4}4]. wikipedia.org The coordination geometries in anionic, four-coordinate, ten-electron bismuth complexes of the type [BiX2{M(CO)n(η-C5H5)}2]⁻ (X = Cl, Br; M = Fe, Mo, W) can vary from nearly tetrahedral to a disphenoidal (equatorially-vacant trigonal bipyramid) arrangement, depending on the nature of the transition metal and the halide ligands. rsc.org

Interplay of Steric and Electronic Factors in Coordination

Steric bulk on the cyclopentadienyl ring can prevent polymerization and favor the formation of monomeric or low-oligomeric species. smu.ca For example, the use of the sterically encumbering TerMesCp ligand leads to the formation of monomeric bismuth complexes. smu.ca In contrast, the less sterically demanding parent cyclopentadienyl ligand in [(C5H5)BiCl2] allows for the formation of a polymeric structure. acs.org

Ligand-Based Coordination Influences on Bismuth Center

The coordination environment around the bismuth center in cyclopentadienyl complexes is highly sensitive to the nature of the ligands involved. This includes not only the cyclopentadienyl ligand itself but also any other ancillary ligands, such as halides, carbonyls, or other organometallic fragments.

The hapticity of the cyclopentadienyl ligand, which describes the number of carbon atoms bonded to the bismuth center, can be influenced by the other ligands. For example, in the polymeric structure of [(C5H5)BiCl2], the Cp ligand adopts a mixed η²/η³-coordination, whereas in the dimeric [(C5iPr4H)BiI2], it is η³-coordinated. acs.org With the very bulky TerMesCp ligand, an η¹-coordination is observed. smu.ca

Catalytic Applications and Materials Science Potential

Bismuth Cyclopentadienyl (B1206354) Compounds as Catalysts in Organic Synthesis

Carbon-Carbon Bond Formation Mechanisms

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and bismuth compounds have demonstrated efficacy in catalyzing such reactions. bohrium.com Two primary mechanisms are proposed for C-C bond formation catalyzed by organobismuth compounds, particularly in the context of palladium co-catalyzed cross-coupling reactions. The key distinction between these pathways lies in the initial oxidative addition step to the Pd(0) center.

One pathway involves the oxidative addition of the Pd(0) into a carbon-bismuth bond. In contrast, the alternative mechanism proceeds through the oxidative addition of Pd(0) into a carbon-oxygen bond of an associated substrate. wikipedia.org The choice of pathway is influenced by the reaction conditions and the nature of the specific organobismuth reagent and substrates involved. While direct catalytic cycles involving only bismuth for these transformations are less common, the transmetalation potential of organobismuth reagents is a key feature in their synthetic utility. acs.org

Arylation Reactions and their Pathways

Organobismuth reagents have been effectively utilized in arylation reactions, serving as sources of aryl groups for the formation of C-C, C-N, and C-O bonds. nih.gov Bismuth(III) and bismuth(V) compounds can participate in these transformations through several mechanistic pathways.

Three principal types of arylation reactions have been identified for organobismuth reagents:

C- and O-arylation that proceeds through a covalent intermediate.

O-arylation occurring under neutral reaction conditions.

Copper-catalyzed O- and N-arylation. nih.gov

In many instances, particularly in cross-coupling reactions, the organobismuth compound acts as an aryl group transfer agent to a more catalytically active metal center, such as palladium. researchgate.net The reactivity and efficiency of these arylation reactions are influenced by the substituents on the aryl groups attached to the bismuth center.

Other Organic Transformations (e.g., Lewis Acid Catalysis)

The inherent Lewis acidity of Bi(III) compounds, a consequence of the inert pair effect and the relatively poor shielding of the nucleus by the 6s electrons, allows them to catalyze a range of other organic transformations. wikipedia.org Bismuth(III) halides and triflates are effective catalysts for reactions such as Mukaiyama aldol (B89426) reactions, Diels-Alder reactions, and Friedel-Crafts acylations. bohrium.comresearchgate.net These compounds are often favored due to their tolerance to moisture and air, making them more user-friendly than many traditional Lewis acids. bohrium.com

The cyclopentadienyl ligand in Bi-2,4-cyclopentadien-1-yl would be expected to influence the Lewis acidity of the bismuth center. The electron-donating or withdrawing nature of substituents on the cyclopentadienyl ring could be synthetically tuned to modulate this acidity and, consequently, the catalytic activity in various transformations. The stabilization of bismuth triflate by chiral bipyridine ligands, for instance, has been shown to create water-compatible chiral Lewis acids for enantioselective reactions. organic-chemistry.org

Development of Bismuth-Based Catalytic Systems

The rational design of bismuth-based catalysts is crucial for enhancing their performance and expanding their applicability in organic synthesis and materials science. Key considerations in this design process include the choice of ligands and the control of the bismuth oxidation state.

Design Principles for Enhanced Catalytic Performance

The development of effective bismuth-based catalytic systems hinges on several key design principles aimed at optimizing their reactivity, selectivity, and stability. The modification of ligands is a primary strategy for tuning the catalytic properties of the bismuth center. The introduction of specific organic ligands can modulate the electronic structure of the metal, influence the coordination environment, and steer the reaction towards the desired products. researchgate.netnih.gov

| Design Principle | Effect on Catalytic Performance | Example |

|---|---|---|

| Ligand Modification | Tunes electronic and steric properties, influences selectivity and stability. | Use of chiral bipyridine ligands with Bi(OTf)3 to create water-compatible chiral Lewis acids. organic-chemistry.org |

| Control of Oxidation State | Access to different reaction pathways (e.g., redox vs. Lewis acid catalysis). | Bi(III)/Bi(V) redox cycling in oxidative coupling reactions. acs.org |

| Use of Co-catalysts | Enhances catalytic activity and enables new reaction pathways. | Palladium co-catalysis in cross-coupling reactions with organobismuth reagents. researchgate.net |

| Reaction Condition Optimization | Improves yield, selectivity, and reaction rate. | Solvent and base selection in arylation reactions. nih.gov |

Roles of Oxidation State and Ligand Tunability in Catalysis

The accessibility of multiple oxidation states, primarily Bi(III) and Bi(V), is a key feature of bismuth chemistry that allows for its participation in a diverse range of catalytic cycles. acs.org Bi(III) compounds typically act as Lewis acids, activating substrates for nucleophilic attack. youtube.com In contrast, Bi(V) species are potent oxidants and can participate in redox-mediated transformations.

The ability to cycle between Bi(III) and Bi(V) oxidation states has been harnessed in oxidative coupling reactions. acs.org The ligand environment plays a critical role in stabilizing these different oxidation states and in facilitating the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

The cyclopentadienyl ligand in this compound can be systematically modified to tune the redox potential of the bismuth center. Electron-withdrawing substituents on the ring would favor the lower oxidation state (Bi(III)), enhancing its Lewis acidity. Conversely, electron-donating groups would facilitate oxidation to Bi(V), potentially promoting redox-based catalytic pathways. This ligand tunability offers a powerful tool for the rational design of bismuth catalysts with tailored reactivity for specific organic transformations. researchgate.netnih.gov

| Oxidation State | Primary Catalytic Role | Typical Reactions |

|---|---|---|

| Bi(III) | Lewis Acid | Mukaiyama Aldol, Diels-Alder, Friedel-Crafts. bohrium.comresearchgate.net |

| Bi(V) | Oxidant | Oxidative coupling reactions. acs.org |

| Bi(III)/Bi(V) Redox Cycle | Redox Catalyst | Oxidative functionalization of organic substrates. acs.org |

Emerging Applications in Materials Science

The unique electronic structure and properties of bismuth, particularly when incorporated into organometallic frameworks such as this compound, have positioned it as a material of significant interest in the advancement of materials science. The exploration of its coordination complexes and the potential for novel chemical structures are opening new avenues for the development of advanced materials with tailored functionalities.

Optoelectronic Applications of Bismuth Coordination Complexes

Bismuth-based coordination complexes are gaining attention for their potential in optoelectronic applications, largely due to bismuth being the heaviest non-toxic element with high spin-orbit coupling. These properties are advantageous for applications in devices like organic light-emitting diodes (OLEDs), as well as in photocatalysis and solar cells. The photophysical properties of bismuth complexes, including their absorption and photoluminescence, can be finely tuned by modifying the ancillary ligands attached to the bismuth center. This tunability allows for the design of novel bismuth coordination complexes with specific optoelectronic characteristics by carefully selecting the appropriate ligands and bismuth salts.

The inherent structural diversity of bismuth(III) compounds, arising from the stereochemically active 6s² lone pair of electrons, can be controlled to create a variety of complexes with different coordination numbers and geometries. This structural flexibility influences the alignment of electronic ground and excited states, which in turn dictates the material's optoelectronic behavior. Research has shown that altering the ligands in bismuth halide-based coordination complexes can shift the absorption band and impact the photoluminescent quantum yields of the ligand-centered emissive state.

While research has broadly focused on various bismuth coordination complexes, the principles of ligand-modified photophysics are applicable to cyclopentadienyl-containing compounds. The cyclopentadienyl ligand, with its aromaticity and tunable electronic nature through substitution, presents a compelling component for designing bismuth complexes with specific optoelectronic functionalities.

Potential for New Materials and Chemical Processes

The field of organobismuth chemistry is poised for significant advancements in the development of new materials and chemical processes, with this compound and its derivatives at the forefront of this exploration. A landmark development in this area is the successful synthesis of the first all-metal aromatic analogue of the cyclopentadienide (B1229720) anion, the planar Bi₅⁻ ring. This discovery represents a new era for aromatic compounds and has immediate implications for the systematic development of innovative bismuth-based materials.

The ability to create complexes featuring the Bi₅⁻ ring opens up possibilities for novel inverse-sandwich and triple-decker complexes. These all-metal aromatic molecules have the potential to exhibit unique electronic and magnetic properties, making them candidates for applications in areas such as redox and photochemical sensors. The stabilization of such unusual structures paves the way for a deeper understanding of chemical bonding and the design of materials with unprecedented functionalities.

Furthermore, organobismuth compounds, in general, are being explored for their catalytic activities. Triarylbismuth compounds, for instance, are known to catalyze various alkene and alkyne polymerizations. The reactivity of the carbon-bismuth bond, although sometimes a challenge due to its relative instability, can be harnessed for specific chemical transformations. The development of air-stable organobismuth compounds that can act as catalysts in both aqueous and organic media further expands their potential in various synthetic processes. The unique combination of Lewis acidity at the bismuth center and the potential for redox activity provides a platform for designing novel catalytic cycles.

Table 1: Potential Areas of Application for New Materials Derived from Bismuth-Cyclopentadienyl Chemistry

| Potential Application Area | Description of Potential Material/Process | Key Enabling Feature of Bismuth-Cyclopentadienyl Chemistry |

| Advanced Catalysis | Development of robust and selective catalysts for organic synthesis and polymerization. | Tunable electronic and steric properties of the cyclopentadienyl ligand; unique Lewis acidity and redox properties of bismuth. |

| Electronic Materials | Creation of novel semiconductors and conductive polymers. | The unique electronic structure of all-metal aromatic Bi₅⁻ complexes; potential for high charge carrier mobility. |

| Sensors | Design of highly sensitive and selective chemical and photochemical sensors. | The ability to functionalize the cyclopentadienyl ring and the bismuth center to interact with specific analytes. |

| Data Storage | Exploration of molecular magnets and materials with novel magnetic properties. | The potential for creating multi-decker sandwich complexes with unique spin states. |

Integration with Sustainable Technologies

The principles of green chemistry are increasingly influencing the direction of chemical research and development, and organobismuth compounds, including this compound, offer several advantages in this context. Bismuth is a relatively low-cost and environmentally benign element, especially when compared to other heavy metals, making its compounds attractive for developing more sustainable chemical processes.

Bismuth(III) compounds are recognized as "green" reagents and catalysts in organic synthesis due to their low toxicity and stability in air and moisture. nih.govnih.gov Their application in catalysis can reduce the reliance on more hazardous or precious metal catalysts. For example, air-stable organobismuth(III) compounds have been shown to be efficient catalysts for various organic reactions in both aqueous and organic media, which aligns with the green chemistry principle of using safer solvents. nih.gov

In the realm of renewable energy, bismuth-based materials are being investigated for their potential in photocatalysis. Photocatalytic processes can harness solar energy to drive chemical reactions, such as water splitting to produce hydrogen or the degradation of pollutants. While much of the research has focused on bismuth oxides and halides, the tunable electronic properties of organobismuth complexes suggest they could also be designed to function as efficient photocatalysts. The ability to modify the cyclopentadienyl ligand provides a pathway to tune the light-absorbing properties of the complex to better match the solar spectrum, thereby enhancing its efficiency in sustainable energy applications. The development of bismuth-driven materials is seen as a promising avenue for sustainable energy systems and environmental restoration.

Table 2: Alignment of Organobismuth Chemistry with Green Chemistry Principles

| Green Chemistry Principle | Relevance of Organobismuth Compounds (including this compound) |

| Less Hazardous Chemical Syntheses | Bismuth and its compounds generally exhibit low toxicity compared to other heavy metals. |

| Catalysis | Organobismuth compounds can act as efficient catalysts, reducing the need for stoichiometric reagents and often operating under mild conditions. |

| Safer Solvents and Auxiliaries | Development of air and moisture-stable organobismuth catalysts that can function in environmentally benign solvents like water. |

| Design for Energy Efficiency | Potential for developing photocatalysts that can utilize visible light to drive chemical reactions, reducing the energy input required. |

Future Perspectives and Advanced Research Directions

Exploration of Novel Bi-2,4-cyclopentadien-1-yl Derivatives

The synthesis of new this compound derivatives with tailored properties is a key area of future research. This includes the creation of heavier analogues and the incorporation of chiral functionalities for asymmetric applications.

A significant breakthrough in the chemistry of cyclopentadienyl (B1206354) analogues has been the synthesis of the all-bismuth Bi₅⁻ ring. This heavier analogue of the cyclopentadienyl anion (Cp⁻) is isoelectronic to the classic organic ligand and opens up new possibilities for coordination chemistry and materials science. The successful isolation and characterization of the Bi₅⁻ ring within a cobalt-based inverse-sandwich-type complex, [{IMesCo}₂(μ,η⁵:η⁵-Bi₅)], has demonstrated the feasibility of creating stable compounds containing this unique structural motif.

The synthesis of such complexes often involves the reaction of Zintl phases, such as K₃Bi₅, with suitable transition metal precursors. The nature of the transition metal and the supporting ligands plays a crucial role in stabilizing the Bi₅⁻ ring. For instance, the use of sterically demanding ligands on the metal center can help to shield the bismuth ring and prevent its decomposition.

The structural and electronic properties of these heavier analogues are of fundamental interest. Theoretical studies on low-valent bismuth cyclopentadienyl and pentamethylcyclopentadienyl half-sandwich compounds provide insights into the correlations between their structural and electronic properties. researchgate.net These studies examine the influence of the ligand, variations in Bi-C bond lengths, and the role of the lone pair on the bismuth atom. researchgate.net

The exploration of other transition metals to form complexes with the Bi₅⁻ ring is an active area of research. This could lead to the discovery of new materials with interesting magnetic, electronic, or catalytic properties. The synthesis of sandwich and multi-decker complexes incorporating the Bi₅⁻ ring is also a promising direction.

Table 1: Comparison of Cyclopentadienyl Anion and its Heavier Analogues

| Property | Cyclopentadienyl (Cp⁻) | Pentabismacyclopentadienyl (Bi₅⁻) |

| Composition | C₅H₅⁻ | Bi₅⁻ |

| Molar Mass | 65.09 g/mol | 1044.9 g/mol |

| Aromaticity | Aromatic | Predicted to be aromatic |

| Bonding | Primarily covalent C-C and C-H bonds | Metallic Bi-Bi bonds |

| Known Complexes | Numerous sandwich, half-sandwich, and bent metallocene complexes | Inverse-sandwich complexes with cobalt |

The development of chiral cyclopentadienyl (Cp) ligands has had a significant impact on asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. researchgate.netnih.gov While this field has been dominated by transition metals like rhodium, iridium, and cobalt, the application of chiral bismuth-cyclopentadienyl complexes in asymmetric synthesis is a largely unexplored and promising area.

The design and synthesis of chiral Bi-Cp complexes could involve several strategies:

Attachment of Chiral Auxiliaries: A chiral organic moiety could be covalently attached to the cyclopentadienyl ring, which is then coordinated to bismuth.

Planar Chirality: Introducing substituents on the cyclopentadienyl ring in a way that creates a chiral plane.

Chiral-at-Metal Complexes: The chirality could be centered at the bismuth atom itself, arising from the specific arrangement of ligands around it.

These chiral bismuth complexes could potentially act as catalysts in a variety of stereoselective reactions. nih.gov The unique electronic properties and Lewis acidity of the bismuth center could lead to novel reactivity and selectivity patterns not observed with traditional transition metal catalysts. Theoretical studies will be crucial in understanding the structure and bonding of these potential chiral catalysts and in predicting their stereochemical outcomes in asymmetric reactions. mdpi.com

The synthesis of cyclopentadienyl ligands with specific functional groups is another important research direction. These functional groups can be used to tune the electronic and steric properties of the resulting bismuth complexes, or to immobilize them on solid supports for heterogeneous catalysis. For example, the introduction of long alkyl chains could increase the solubility of the complexes in nonpolar solvents, while the incorporation of phosphine (B1218219) or amine groups could allow for the formation of multimetallic complexes with cooperative catalytic activity.

Advanced Computational and Theoretical Modeling

Computational chemistry is an indispensable tool for understanding and predicting the properties and reactivity of this compound compounds. Advanced modeling techniques are expected to play an even more significant role in the future, guiding synthetic efforts and accelerating the discovery of new applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for establishing correlations between the molecular structure of a compound and its chemical reactivity or physical properties. ijert.orgnih.govslideshare.netmdpi.com The development of such models for organobismuth compounds, including Bi-Cp derivatives, could provide valuable insights into their behavior.

These models typically use a set of calculated molecular descriptors, which can be categorized as:

Constitutional: Based on the molecular formula and connectivity.

Topological: Describing the two-dimensional arrangement of atoms.

Geometrical: Based on the three-dimensional structure of the molecule.

Quantum Chemical: Derived from quantum mechanical calculations, such as orbital energies and partial charges.

By correlating these descriptors with experimentally determined reactivity data, it is possible to build predictive models that can estimate the reactivity of new, unsynthesized compounds. This approach can be used to screen virtual libraries of potential catalysts or to optimize the structure of a ligand for a specific application.

A theoretical study on the structure, bonding, and electronic behavior of low-valent bismuth cyclopentadienyl and pentamethylcyclopentadienyl half-sandwich compounds has already laid some groundwork in this area by examining the relationships between structural and electronic properties. researchgate.net Future work could expand on this by developing more comprehensive models that incorporate a wider range of descriptors and experimental data.

Machine learning (ML) is rapidly emerging as a powerful tool in chemical synthesis, with applications ranging from predicting reaction outcomes to designing novel synthetic routes. nih.govmit.edunih.govchemintelligence.com The application of ML algorithms to the synthesis of this compound and its derivatives could significantly accelerate the discovery and optimization of new synthetic methods.

One of the key challenges in synthesizing complex organometallic compounds is the vast parameter space that needs to be explored, including reaction temperature, solvent, catalyst, and stoichiometry. ML models can be trained on existing reaction data to learn the complex relationships between these parameters and the reaction outcome (e.g., yield, selectivity). This allows for the in silico optimization of reaction conditions, reducing the number of experiments required and saving time and resources.

Furthermore, ML can be used for retrosynthetic analysis, where a target molecule is broken down into simpler, commercially available starting materials. By training on large databases of known reactions, ML models can propose novel and efficient synthetic pathways to Bi-Cp derivatives that may not be obvious to a human chemist.

Interdisciplinary Research with Bismuth Cyclopentadienyl Compounds

The unique properties of bismuth-cyclopentadienyl compounds make them attractive candidates for a wide range of applications, fostering interdisciplinary collaborations between chemists, materials scientists, physicists, and biologists.